molecular formula C5H5ClN2 B039997 3-Chloro-4-methylpyridazine CAS No. 68206-04-2

3-Chloro-4-methylpyridazine

Cat. No. B039997
CAS RN: 68206-04-2
M. Wt: 128.56 g/mol
InChI Key: JUCXIWZFENGFJP-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridazine is a useful intermediate for the synthesis of pesticides and anti-viral drugs . It is a diazaaromatic compound that undergoes self-association in aqueous solution at acidic, neutral, and basic pH .


Synthesis Analysis

3-Chloro-4-methylpyridazine is synthesized from various compounds. In one reaction, 3, 6-dichloro-4-methylpyridazine (I) reacts with hydrazine hydrate, ammonia, sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide to yield monosubstituted compounds .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-methylpyridazine is C5H5ClN2, and its molecular weight is 128.56 . The InChI code is 1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 .


Chemical Reactions Analysis

3-Chloro-4-methylpyridazine undergoes various chemical reactions. For instance, it reacts with bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato) copper (II) complexes . In another reaction, 3, 6-dichloro-4-methylpyridazine (I) reacts with hydrazine hydrate, ammonia, sodium hydroxide, sodium methoxide, or potassium hydrogen sulfide to yield monosubstituted compounds .


Physical And Chemical Properties Analysis

3-Chloro-4-methylpyridazine has a melting point of 46-47 °C and a predicted boiling point of 254.7±20.0 °C. Its predicted density is 1.234±0.06 g/cm3. It is a solid at room temperature and is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, which is a part of 3-Chloro-4-methylpyridazine, is endowed with unique physicochemical properties that contribute to unique applications in molecular recognition . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties add value in drug discovery and development .

Molecular Recognition

The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel of the pyridazine ring make it useful in molecular recognition .

Synthesis of FDA-approved Drugs

The pyridazine ring has been incorporated in the synthesis of FDA-approved drugs like the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib .

Agricultural Applications

3-Alkoxypyridazines, which can be derived from 3-Chloro-4-methylpyridazine, have found application in the agricultural arena where a series of 6-(benzyloxy)pyridazin-3-amine derivatives has been studied for their potential to function as weed killers .

Synthesis of Functionalized Aminopyridazines

The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. This showcases the compound’s utility in creating complex nitrogen-containing heterocycles.

Preparation of Novel Pyridazine Derivatives

4-Methylpyridazine, which can be derived from 3-Chloro-4-methylpyridazine, was used in the preparation of a series of novel pyridazine derivatives structurally related to bipyridine cardiotonics .

Synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic Acid

3,6-Dichloro-4-methylpyridazine, which can be derived from 3-Chloro-4-methylpyridazine, has been used in the synthesis of 7-methyl-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid .

Safety and Hazards

3-Chloro-4-methylpyridazine is classified as Acute Tox. 4 Oral according to the hazard classifications . It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

properties

IUPAC Name

3-chloro-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCXIWZFENGFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498338
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylpyridazine

CAS RN

68206-04-2
Record name 3-Chloro-4-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylpyridazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key steps involved in synthesizing 3-chloro-4-methylpyridazine, as described in the research?

A1: Both papers describe multi-step synthetic approaches starting with hydrazine hydrate and citraconic anhydride. One method [] proceeds through a four-step process to achieve a 30% yield. The other study [] outlines a five-step synthesis with a higher overall yield of 58.5%. The structure of the final product, 3-chloro-4-methylpyridazine, is confirmed using ¹H NMR and MS analysis.

Q2: How does the provided research contribute to the understanding of 3-chloro-4-methylpyridazine?

A2: The research focuses on establishing efficient and scalable synthetic routes for producing 3-chloro-4-methylpyridazine [, ]. This is crucial as it paves the way for further investigation of this compound's properties and potential applications. While the studies primarily focus on synthesis and characterization, they lay the groundwork for future research exploring the compound's biological activity, potential uses in pharmaceuticals and pesticides, and its structure-activity relationships.

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